molecular formula C20H19FN4O4S2 B2938518 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946306-54-3

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2938518
CAS No.: 946306-54-3
M. Wt: 462.51
InChI Key: CSLQOSFDKWBCCT-UHFFFAOYSA-N
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Description

The compound N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole heterocyclic core. This core is substituted at the 2-position with a 3-fluorophenyl group and at the 6-position with an ethyl linker connected to a 2,5-dimethoxybenzenesulfonamide moiety. The fluorine atom and methoxy groups likely enhance metabolic stability and influence electronic properties, while the sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

The triazolo-thiazole scaffold is notable for its rigidity and ability to engage in hydrogen bonding, which may improve target binding compared to simpler heterocycles .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S2/c1-28-16-6-7-17(29-2)18(11-16)31(26,27)22-9-8-15-12-30-20-23-19(24-25(15)20)13-4-3-5-14(21)10-13/h3-7,10-12,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLQOSFDKWBCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Reference) Core Heterocycle Key Substituents Hypothesized Application
Target Compound [1,2,4]Triazolo[3,2-b]thiazole 3-Fluorophenyl, 2,5-dimethoxybenzene Kinase inhibition (hypothesized)
1-(2,5-Difluorophenyl)-... () Imidazo[2,1-b]thiazole 2,5-Difluorophenyl, methanesulfonamide CNS-targeted therapies
N-{2-[...}-5,6,7,8-tetrahydronaphthalene... () [1,2,4]Triazolo[3,2-b]thiazole 3-Fluorophenyl, tetrahydronaphthalene Enhanced lipophilicity
Triflusulfuron methyl () 1,3,5-Triazine Trifluoroethoxy, sulfonylurea Herbicide

Key Observations:

Heterocyclic Core: The triazolo-thiazole core in the target compound differs from the imidazo-thiazole in and the triazine in . In contrast, triazine-based sulfonamides (e.g., triflusulfuron methyl) are primarily herbicides, highlighting how core structure dictates application .

Substituent Impact: The 3-fluorophenyl group in the target compound vs. the 2,5-difluorophenyl in : Fluorine’s electron-withdrawing effects improve metabolic stability, but substitution patterns (meta vs. para/ortho) alter steric and electronic interactions with targets . 2,5-Dimethoxybenzene vs.

Sulfonamide Variations :

  • The target compound’s benzenesulfonamide contrasts with the methanesulfonamide in . Benzenesulfonamides often exhibit stronger binding to enzymes (e.g., carbonic anhydrase) due to aromatic interactions .

Functional and Hypothetical Activity

  • Triazine-Based Sulfonamides (): These act as acetolactate synthase (ALS) inhibitors in plants, disrupting amino acid synthesis. The target compound’s triazolo-thiazole core lacks the triazine motif, suggesting divergent mechanisms .
  • Imidazo-Thiazole Derivatives () : Fluorinated aryl groups in such compounds are common in CNS drugs (e.g., antipsychotics). The target’s dimethoxybenzene group may shift activity toward peripheral targets .
  • Tetrahydronaphthalene Analogs () : The saturated ring in ’s compound likely enhances membrane permeability vs. the target’s aromatic dimethoxy group, which may favor solubility but reduce blood-brain barrier penetration .

Biological Activity

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H20F1N7O3SC_{18}H_{20}F_{1}N_{7}O_{3}S, with a molecular weight of approximately 395.3 g/mol. The presence of the triazole and thiazole rings is noteworthy as these motifs are often associated with diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole and thiazole have been shown to inhibit various cancer cell lines. A study demonstrated that triazolo-thiadiazole hybrids displayed growth-inhibiting activities against HL-60 (human leukemia) and DBA/2 tumor cell lines with IC50 values ranging from 0.15 to 1.1 µM .

Compound TypeCell LineIC50 (µM)
Triazolo-ThiadiazoleHL-600.15
Triazolo-ThiadiazoleDBA/20.25
Triazolo-ThiadiazoleL12101.5

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or receptors implicated in cancer progression. Similar compounds have been noted to interact with the Abl protein kinase, leading to selective cytotoxicity in Bcr-Abl-positive K562 cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications on the triazole ring significantly influenced their potency .
  • In Vivo Studies : Animal models treated with sulfonamide derivatives demonstrated reduced tumor growth compared to controls, highlighting the therapeutic potential of these compounds in oncology .

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